molecular formula C9H10O3 B1349146 2-Methoxy-3-methylbenzoic acid CAS No. 26507-91-5

2-Methoxy-3-methylbenzoic acid

Cat. No. B1349146
CAS RN: 26507-91-5
M. Wt: 166.17 g/mol
InChI Key: KISMEIDIHLMTCQ-UHFFFAOYSA-N
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Description

“2-Methoxy-3-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis. It is used in the asymmetric reduction of prochiral ketones .


Synthesis Analysis

The synthesis of “2-Methoxy-3-methylbenzoic acid” has been explored in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized . Another study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-methylbenzoic acid” has been analyzed in several studies. For instance, one study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .


Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and covalently-bonded unit count .

Scientific Research Applications

Asymmetric Reduction

2-Methoxy-3-methylbenzoic acid is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction . This process is crucial in the field of organic chemistry, where it is used to convert a molecule that is not optically active into a form that is .

Asymmetric Synthesis

This compound also plays a significant role in asymmetric synthesis . Asymmetric synthesis is a method used to preferentially form one enantiomer over the other, which is important in the production of pharmaceuticals and other biologically active compounds .

Reduction of Prochiral Ketones

2-Methoxy-3-methylbenzoic acid is used in the asymmetric reduction of prochiral ketones . This process is used to selectively produce one enantiomer of a chiral molecule from a prochiral substrate .

Synthesis of α-Hydroxy Acids

This compound is used in the enantioselective synthesis of α-hydroxy acids . α-Hydroxy acids are widely used in the cosmetic industry and in the treatment of various skin conditions .

Synthesis of α-Amino Acids

2-Methoxy-3-methylbenzoic acid is also used in the enantioselective synthesis of α-amino acids . α-Amino acids are the building blocks of proteins and are crucial in biological processes .

Synthesis of C2 Symmetrical Ferrocenyl Diols

This compound is used in the synthesis of C2 symmetrical ferrocenyl diols . These compounds have applications in the field of medicinal chemistry .

Synthesis of Propargyl Alcohols

2-Methoxy-3-methylbenzoic acid is used in the synthesis of propargyl alcohols . These compounds are used as precursors in the synthesis of various organic compounds .

Desymmetrizing Reduction

Lastly, this compound is used in desymmetrizing reduction leading to (S)-4-hydroxycyclohexenone . This process is used in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

It is known to be used as a corey-bakshi-shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .

Mode of Action

It is used in the asymmetric reduction of prochiral ketones . This suggests that it may interact with these ketones to facilitate their reduction.

Biochemical Pathways

Given its role in asymmetric synthesis, it may be involved in various biochemical reactions where the formation of chiral molecules is required .

Pharmacokinetics

It is known that the compound is soluble in methanol and insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.

Result of Action

Given its role in asymmetric synthesis, it may contribute to the formation of chiral molecules, which are crucial in many biological systems .

Action Environment

Safety data sheets suggest avoiding dust formation and contact with skin and eyes . This implies that the compound’s action and stability may be influenced by its physical state and the conditions of its storage and handling.

Safety and Hazards

The safety and hazards of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its safety and hazards, including its hazard statements, precautionary statements, and first aid measures .

properties

IUPAC Name

2-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISMEIDIHLMTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359222
Record name 2-METHOXY-3-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylbenzoic acid

CAS RN

26507-91-5
Record name 2-METHOXY-3-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.1 g. (0.05 mole) of 3-methylsalicylic acid, 23.1 g. (0.1 mole) of silver oxide and 25 ml. of methyl iodide in 150 ml. of N,N-dimethylformamide was stirred at 25° C. for 16 hours, then filtered. The filtrate was evaporated to provide a residue which was hydrolyzed by heating at 50° C. in an equivolume mixture of ethanol and 6N sodium hydroxide solution. The resulting mixture was acidified and filtered. The filtrate was evaporated, and the residue dissolved in base and treated with decolorizing charcoal. Acidification provided white solid 2-methoxy-3-methylbenzoic acid, m.p. 70°-75° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2 (1.19 mol) in a mixture of methanol (2 L) and water (0.5 L), potassium hydroxide pellets (100 gram, 1.5 mol) were added under cooling. The mixture was refluxed overnight and evaporated to dryness. The residue was dissolved in water (0.5 L) and acidified with HCl 6N. The product precipitated and 189 g of product was collected as white crystals. Yield 95%. 1H NMR (500 MHz, CDCl3, 25° C.) δ: 2.234 (s, 3H, CH3), 3.717 (s, 3H, OCH3), 7.062 (t, J=7.5, 1H, ArH), 7.365 (d, J=7.5, 1H, ArH), 7.496 (d, J=7.5, 1H, ArH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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